N~1~-[5-(tert-butyl)-2-methoxyphenyl]-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide
Overview
Description
N~1~-[5-(tert-butyl)-2-methoxyphenyl]-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide is a complex organic compound with a unique structure that combines various functional groups
Mechanism of Action
Target of Action
Similar compounds have been known to target estrogen receptors (er), specifically both wild-type (esr1-wt) and mutant (esr1-mut) forms of er . These receptors play a crucial role in various biological processes, including the growth and development of certain types of cancer.
Mode of Action
Oprea1_062884, like other similar compounds, is believed to function as a complete ER antagonist and selective ER degrader (SERD). It binds to the ligand-binding domain of ER, blocking ER-driven transcriptional activity in both wild-type and mutant forms of ER . This interaction results in the inhibition of ER-mediated gene expression, potentially leading to the suppression of ER-positive cancer cell growth .
Biochemical Pathways
By blocking ER activity, Oprea1_062884 could disrupt the normal functioning of this pathway, leading to altered gene expression and potentially inhibiting the growth of ER-positive cancer cells .
Result of Action
Based on its potential mode of action, it can be inferred that the compound may lead to the suppression of er-positive cancer cell growth by inhibiting er-mediated gene expression .
Preparation Methods
The synthesis of N1-[5-(tert-butyl)-2-methoxyphenyl]-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of the tert-butyl, methoxy, and other functional groups. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
N~1~-[5-(tert-butyl)-2-methoxyphenyl]-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. In industry, it could be used in the development of new materials or as a catalyst in various chemical processes.
Comparison with Similar Compounds
N~1~-[5-(tert-butyl)-2-methoxyphenyl]-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide can be compared with other similar compounds, such as those containing the tert-butyl or methoxy groups. These comparisons highlight the unique properties and potential advantages of this compound over others. Similar compounds include tert-butyl (2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)ethyl)carbamate and octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate .
Properties
IUPAC Name |
N-(5-tert-butyl-2-methoxyphenyl)-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO5/c1-16-22(13-11-19-18-8-6-7-9-20(18)26(30)33-25(16)19)32-15-24(29)28-21-14-17(27(2,3)4)10-12-23(21)31-5/h10-14H,6-9,15H2,1-5H3,(H,28,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQOLVSNCZXLBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC(=O)NC4=C(C=CC(=C4)C(C)(C)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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